Hexahydro-1H-furo[3,4-c]pyrrol-1-one
Description
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one |
InChI |
InChI=1S/C6H9NO2/c8-6-5-2-7-1-4(5)3-9-6/h4-5,7H,1-3H2 |
InChI Key |
JQVALCAVCNFEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(=O)C2CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrol-1-one belongs to a family of fused bicyclic heterocycles. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Derivatives with additional carbonyl groups (e.g., hexahydro-1H-furo[3,4-c]pyrrole-4,6-dione) exhibit higher polarity, reducing solubility in non-polar solvents but enhancing binding to polar enzyme active sites like SARS-CoV-2 Mpro .
Stereochemical Complexity :
- The (3aR,6aS)-configured pyrrolo[3,4-c]pyrrol-1(2H)-one (CAS: 1820581-33-6) demonstrates superior enantioselectivity in asymmetric catalysis compared to its racemic counterparts .
Biological Activity: this compound derivatives are prominent in antiviral research, with 37 out of 87 top SARS-CoV-2 Mpro inhibitors containing this scaffold .
Synthetic Accessibility: this compound is synthesized via multicomponent reactions using α-amino acids or HATU-mediated coupling, achieving yields up to 83% . Derivatives like (3R,3aR,4S,6R,6aS)-3-(ethylthio)-6-(2-hydroxyphenyl)-1-oxo hexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate require advanced chiral catalysts (e.g., Takemoto’s catalyst) for enantiomeric excess (>90% ee) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Hexahydro-1H-furo[3,4-c]pyrrol-1-one derivatives?
- Methodological Answer : A reflux-based protocol using chloranil in xylene (10 mL) for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol, has been reported for structurally related pyrrole derivatives . For this compound, analogous methods may require adjustments in reaction time, solvent polarity (e.g., toluene vs. xylene), and purification techniques (e.g., column chromatography for stereoisomer separation) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the fused furo-pyrrolidine ring system and stereochemistry (e.g., cis/trans configurations) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) by matching observed peaks with theoretical values .
- Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., carbonyl stretching at ~1700 cm for the ketone moiety) .
Q. How should researchers handle safety concerns during experimental work with this compound?
- Methodological Answer :
- Storage : Store under inert atmosphere at 2–8°C to prevent oxidation or hydrolysis .
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (H302: harmful if swallowed; H314: causes severe skin burns) .
- Emergency Protocols : Follow P305+P351+P338 (rinse skin/eyes immediately) and P370+P378 (use dry chemical extinguishers for fires) .
Advanced Research Questions
Q. What computational strategies are effective for predicting this compound derivatives as protease inhibitors?
- Methodological Answer :
- Docking Studies : Prioritize derivatives with hydrogen-bonding interactions to catalytic dyads (e.g., SARS-CoV-2 Mpro) using software like AutoDock Vina. Evidence shows 37/87 virtual hits contained this scaffold .
- SOL Score Analysis : Rank candidates based on binding enthalpy and specificity to avoid off-target effects .
- Diversity Screening : Remove redundant derivatives (e.g., pyrazoloquinolinones) to focus on chemically unique scaffolds .
Q. How do stereochemical variations (e.g., cis vs. trans) in this compound impact biological activity?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral catalysts (e.g., tert-butyl esters) to isolate enantiomers like (3aR,6aS)- vs. (3aS,6aR)-configurations .
- QSAR Modeling : Quantify activity differences using descriptors such as GATS6c (geometric atom distribution) and E2e (electronic effects), which correlate with anti-HIV activity in related pyrrolidine-diones .
Q. What strategies resolve contradictions in solubility data for this compound across studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. non-polar alternatives (chloroform) under standardized conditions (25°C, inert atmosphere) .
- HPLC-UV Validation : Compare retention times and peak symmetry to identify impurities affecting solubility .
- Cohort Studies : Aggregate data from ≥3 independent labs to establish consensus solubility ranges .
Q. Can this compound act as a catalyst in asymmetric synthesis?
- Methodological Answer :
- Proton Sponge Testing : Evaluate its tertiary amine group’s ability to stabilize transition states in enantioselective aldol reactions .
- Kinetic Profiling : Compare turnover frequencies (TOF) with structurally similar catalysts like hexahydrofuropyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
